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Introduction
Volixibat is an investigational, orally administered, minimally absorbed inhibitor of the ileal bile

acid transporter (IBAT). By blocking IBAT, Volixibat is designed to reduce the reabsorption of

bile acids from the terminal ileum, thereby increasing their excretion in feces.[1] This

mechanism of action holds therapeutic promise for cholestatic liver diseases such as Primary

Sclerosing Cholangitis (PSC), where the accumulation of bile acids is a key driver of symptoms

and liver damage.[1] PSC is a chronic, progressive disease characterized by inflammation and

fibrosis of the bile ducts, leading to cholestasis, pruritus (itching), fatigue, and eventual liver

failure.[2] Currently, there are no approved therapies that halt the progression of PSC.

This document provides an overview of the current research on Volixibat for PSC, focusing on

the available clinical trial data, relevant experimental protocols, and the underlying signaling

pathways.

Mechanism of Action of Volixibat
Volixibat targets the enterohepatic circulation of bile acids. In a healthy state, approximately

95% of bile acids are reabsorbed in the terminal ileum by IBAT (also known as the apical

sodium-dependent bile acid transporter, ASBT) and returned to the liver. In cholestatic

conditions like PSC, this recycling process is impaired, leading to an accumulation of toxic bile
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acids in the liver and systemic circulation. This accumulation contributes to liver injury and

symptoms such as pruritus.

By inhibiting IBAT, Volixibat interrupts this cycle, leading to a significant increase in the fecal

excretion of bile acids.[1][3] This, in turn, is expected to lower the concentration of bile acids in

the liver and serum, thereby alleviating cholestatic symptoms and potentially reducing liver

damage.
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Caption: Mechanism of action of Volixibat in the enterohepatic circulation of bile acids.

Clinical Development in Primary Sclerosing
Cholangitis: The VISTAS Trial
Volixibat is currently being evaluated for the treatment of pruritus associated with PSC in the

Phase 2b VISTAS (A Study to Evaluate Efficacy and Safety of an Investigational Drug Named

Volixibat in Patients With Itching Caused by Primary Sclerosing Cholangitis) clinical trial

(NCT04663308).
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VISTAS Trial Design:

Parameter Description

Study Phase Phase 2b

Study Design Randomized, double-blind, placebo-controlled

Population Patients with PSC and cholestatic pruritus

Intervention
Volixibat (20 mg or 80 mg) administered orally

twice daily, or placebo

Treatment Duration 28 weeks

Primary Endpoint

Change from baseline in pruritus as measured

by the Adult Itch Reported Outcome (ItchRO)

scale

Secondary Endpoints
Assessments of fatigue, serum bile acids, and

safety

An independent data review committee has reviewed the interim analysis of the VISTAS trial

and recommended the continuation of the study with the 20 mg twice-daily dose, as the trial

met pre-specified efficacy and safety thresholds. However, specific quantitative data from this

interim analysis for the PSC cohort has not been publicly disclosed. Top-line results from the

fully enrolled VISTAS trial are anticipated in the second quarter of 2026.

Illustrative Data from a Related Indication: VANTAGE
Trial in Primary Biliary Cholangitis (PBC)
While quantitative data for PSC is pending, interim results from the VANTAGE trial

(NCT05050136), a similar Phase 2b study of Volixibat in patients with Primary Biliary

Cholangitis (PBC), provide insight into the potential efficacy of IBAT inhibition. It is important to

note that the following data is from a different patient population and should not be directly

extrapolated to PSC.

VANTAGE Trial (PBC) Interim Results:
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Outcome Measure
Volixibat
(Combined Doses)

Placebo p-value

Change in Adult

ItchRO Score from

Baseline

-3.82 -1.50 <0.0001

Placebo-Adjusted

Difference in Adult

ItchRO Score

-2.32 N/A 0.0026

Patients with >50%

Reduction in Serum

Bile Acids

75% Not Reported Not Reported

Safety and Tolerability (VANTAGE Trial):

No new safety signals were observed.

The most common adverse event was diarrhea (77%), which was generally mild to moderate

and transient.

There were no clinically meaningful changes in liver biomarkers.

Experimental Protocols
Assessment of Pruritus: The Adult Itch Reported
Outcome (ItchRO™) Scale
Objective: To quantify the severity of itching from the patient's perspective.

Methodology: The Adult ItchRO™ is a patient-reported outcome tool where individuals rate the

severity of their itch on an 11-point numeric rating scale (NRS), from 0 (no itching) to 10 (worst

imaginable itching).

Protocol:

Data Collection: Patients complete an electronic diary twice daily (morning and evening).
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Scoring:

The highest score from the morning and evening assessments is used as the daily score.

Weekly sum scores are calculated as the sum of the daily scores over 7 days.

The primary efficacy endpoint in the VISTAS trial is the change from baseline in the weekly

averaged daily itch score.

Quantification of Serum Bile Acids (sBA)
Objective: To measure the concentration of total bile acids in serum as a pharmacodynamic

marker of IBAT inhibition.

Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold

standard for the accurate and sensitive quantification of individual and total bile acids in

biological samples.

Protocol Overview (based on established LC-MS/MS methods):

Sample Preparation:

Collect whole blood from fasting patients into a serum separator tube.

Allow the blood to clot and then centrifuge to separate the serum.

Precipitate proteins from the serum sample (e.g., by adding methanol).

Centrifuge to pellet the precipitated proteins and collect the supernatant containing the bile

acids.

LC-MS/MS Analysis:

Inject the supernatant into an LC-MS/MS system.

Separate the different bile acid species using a suitable chromatography column (e.g., a

C18 column).
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Detect and quantify the individual bile acids using a mass spectrometer in multiple

reaction monitoring (MRM) mode.

Data Analysis:

Calculate the concentration of each bile acid by comparing its signal to that of a known

internal standard.

Sum the concentrations of all measured bile acids to determine the total serum bile acid

level.
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Clinical Trial Workflow: VISTAS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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